2-(1H-indol-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-(1H-indol-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of indole and benzodiazole
Mechanism of Action
Target of Action
Similar compounds such as (1h-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid are known to target interleukin-2 .
Mode of Action
Related compounds have been shown to inhibit viral replication, suggesting that 2-(1h-indol-3-yl)-1h-1,3-benzodiazole may have similar antiviral properties .
Biochemical Pathways
Related compounds have been shown to inhibit the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes .
Result of Action
Related compounds have been shown to have significant antiproliferative activities against all the cancer cell lines tested .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1H-indol-3-yl)-1H-1,3-benzodiazole are largely determined by its indole ring structure. Indoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to exhibit various cellular effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to exhibit various temporal effects, including changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Indole derivatives have been found to exhibit various dosage effects in animal models .
Metabolic Pathways
Indole derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives have been found to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
Indole derivatives have been found to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with indole-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while substitution reactions can introduce various functional groups onto the indole or benzodiazole rings .
Scientific Research Applications
2-(1H-indol-3-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazoline: Shares the indole moiety but has a quinazoline ring instead of benzodiazole.
3-(1H-indol-3-yl)isoindolin-1-one: Contains an indole ring fused with an isoindolinone structure.
2-(1H-indol-3-yl)cyclohexanone: Features an indole ring attached to a cyclohexanone moiety.
Uniqueness
2-(1H-indol-3-yl)-1H-1,3-benzodiazole is unique due to the combination of indole and benzodiazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZFLAJLIRTRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.